molecular formula C19H18ClFO4 B13026261 Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate

Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate

Cat. No.: B13026261
M. Wt: 364.8 g/mol
InChI Key: FSSUXPDODCHRGG-UHFFFAOYSA-N
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Description

Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an allyl group, a 2-chloro-4-fluorobenzyl moiety, and an ethoxybenzoate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Preparation of 2-chloro-4-fluorobenzyl alcohol: This can be achieved by the reduction of 2-chloro-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of 2-chloro-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

    Synthesis of 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoic acid: This step involves the reaction of the bromide with 4-hydroxy-3-ethoxybenzoic acid in the presence of a base such as potassium carbonate.

    Esterification: Finally, the benzoic acid derivative is esterified with allyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
  • 2-chloro-4-fluorobenzyl bromide
  • 4-((2-chloro-4-fluorobenzyl)oxy)benzaldehyde

Uniqueness

Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the allyl group allows for further functionalization, while the 2-chloro-4-fluorobenzyl moiety provides opportunities for substitution reactions. The ethoxybenzoate group adds to the compound’s versatility in various chemical transformations.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18ClFO4

Molecular Weight

364.8 g/mol

IUPAC Name

prop-2-enyl 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoate

InChI

InChI=1S/C19H18ClFO4/c1-3-9-24-19(22)13-6-8-17(18(10-13)23-4-2)25-12-14-5-7-15(21)11-16(14)20/h3,5-8,10-11H,1,4,9,12H2,2H3

InChI Key

FSSUXPDODCHRGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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